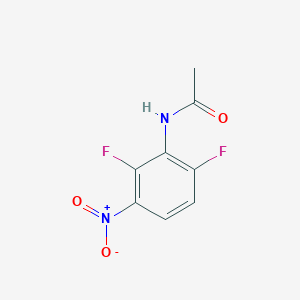

N-(2,6-Difluoro-3-nitrophenyl)acetamide

Description

The exact mass of the compound N-(2,6-Difluoro-3-nitrophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2,6-Difluoro-3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-Difluoro-3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-difluoro-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O3/c1-4(13)11-8-5(9)2-3-6(7(8)10)12(14)15/h2-3H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZBLFXPSOQZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381734 | |

| Record name | N-(2,6-Difluoro-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25892-08-4 | |

| Record name | N-(2,6-Difluoro-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-difluoro-3-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2,6-Difluoro-3-nitrophenyl)acetamide chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-Difluoro-3-nitrophenyl)acetamide is a substituted aromatic amide of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, spectral data, and safety information. The information is presented to support further research and application of this compound.

Chemical and Physical Properties

N-(2,6-Difluoro-3-nitrophenyl)acetamide is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 25892-08-4 | [1][2] |

| Molecular Formula | C₈H₆F₂N₂O₃ | [1] |

| Molecular Weight | 216.14 g/mol | [1] |

| Melting Point | 148 °C | [1] |

| Boiling Point | 352.7 °C at 760 mmHg | [1] |

| Density | 1.513 g/cm³ | [1] |

| Flash Point | 167.1 °C | [1] |

| LogP | 2.42760 (Predicted) | [1] |

| PSA | 74.92000 (Predicted) | [1] |

| InChI Key | QWZBLFXPSOQZRQ-UHFFFAOYSA-N | [2] |

Synthesis

The primary route for the synthesis of N-(2,6-Difluoro-3-nitrophenyl)acetamide involves the acetylation of 2,6-difluoro-3-nitroaniline.

General Experimental Protocol

-

Dissolve 2,6-difluoro-3-nitroaniline (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.

-

Add acetic anhydride (1.2-1.5 equivalents) dropwise to the solution.

-

The reaction can be carried out at room temperature or with gentle heating, and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with a saturated solution of sodium bicarbonate to neutralize excess acetic acid and anhydride.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of N-(2,6-Difluoro-3-nitrophenyl)acetamide.

Spectroscopic Data

Detailed experimental spectroscopic data for N-(2,6-Difluoro-3-nitrophenyl)acetamide is limited in the available literature. However, predicted data and data from analogous compounds can provide valuable insights.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of N-(2,6-Difluoro-3-nitrophenyl)acetamide have been calculated and are presented below.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 217.04193 |

| [M+Na]⁺ | 239.02387 |

| [M-H]⁻ | 215.02737 |

| [M]⁺ | 216.03410 |

NMR Spectroscopy

While specific ¹H and ¹³C NMR data for N-(2,6-Difluoro-3-nitrophenyl)acetamide were not found, data for the structurally similar compound, N-(2-Fluoro-6-nitrophenyl)acetamide , can be used as a reference.[3]

-

¹H NMR (400 MHz, CDCl₃): δ 10.17 (s, 1H), 8.78 (dd, J = 9.3, 5.2 Hz, 1H), 7.91 (d, J = 10.8 Hz, 1H), 7.39 (t, J = 9.1 Hz, 1H), 2.28 (s, 3H).[3]

-

¹³C NMR (100 MHz, CDCl₃): δ 168.9, 156.9 (d, J = 247.7 Hz), 136.4 (d, J = 9.6), 131.3 (d, J = 2.8 Hz), 124.1 (d, J = 7.2 Hz), 123.4 (d, J = 22.0 Hz), 112.2 (d, J = 27.2 Hz), 25.4.[3]

-

¹⁹F NMR (376 MHz, CDCl₃): δ -116.03.[3]

It is expected that the NMR spectra of N-(2,6-Difluoro-3-nitrophenyl)acetamide will show similar patterns, with additional fluorine coupling.

Infrared (IR) Spectroscopy

An experimental IR spectrum for N-(2,6-Difluoro-3-nitrophenyl)acetamide is not available in the searched literature. However, characteristic absorption bands for the functional groups present in the molecule are expected:

-

N-H stretch: Around 3300-3100 cm⁻¹

-

C=O stretch (Amide I): Around 1680-1630 cm⁻¹

-

N-H bend (Amide II): Around 1550-1510 cm⁻¹

-

C-N stretch: Around 1400-1200 cm⁻¹

-

NO₂ asymmetric stretch: Around 1550-1500 cm⁻¹

-

NO₂ symmetric stretch: Around 1350-1300 cm⁻¹

-

C-F stretch: Around 1200-1000 cm⁻¹

Biological Activity and Drug Development Potential

The biological activity of N-(2,6-Difluoro-3-nitrophenyl)acetamide has not been extensively reported. However, various acetamide derivatives have been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties.[5][6] Furthermore, related fluoro- and nitro-substituted acetamides have been explored as potential antibacterial agents. One study investigated the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, suggesting that the acetamide scaffold can be a starting point for the development of new anti-infective agents.[7] The presence of the difluoronitrophenyl moiety suggests that this compound could be a valuable intermediate or a candidate for screening in various biological assays.

Diagram: Potential Research Workflow

Caption: A potential workflow for investigating the drug development potential of the title compound.

Reactivity and Chemical Behavior

Detailed studies on the specific reactivity of N-(2,6-Difluoro-3-nitrophenyl)acetamide are not widely available. However, based on its structure, the following reactions can be anticipated:

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,6-difluoro-3-nitroaniline and acetic acid.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), which would yield N-(3-amino-2,6-difluorophenyl)acetamide. This transformation is a common step in the synthesis of more complex molecules.

-

Nucleophilic Aromatic Substitution: The presence of two fluorine atoms and a nitro group, which are electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution. The positions ortho and para to the nitro group are particularly susceptible to attack by nucleophiles.

Safety Information

For research purposes only. Not for diagnostic or therapeutic use.[8] A comprehensive safety data sheet should be consulted before handling this compound. General safety precautions for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.

Conclusion

N-(2,6-Difluoro-3-nitrophenyl)acetamide is a chemical compound with potential applications in synthetic and medicinal chemistry. This guide has summarized the available information on its chemical and physical properties, a general synthesis protocol, and predicted spectral data. Further experimental investigation is required to fully characterize its spectroscopic properties, explore its biological activities, and understand its chemical reactivity in greater detail. The information provided herein serves as a foundation for future research and development involving this compound.

References

- 1. N-(2,6-difluoro-3-nitrophenyl)acetamide, CasNo.25892-08-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. N-(2,6-Difluoro-3-nitrophenyl)acetamide | 25892-08-4 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. PubChemLite - N-(2,6-difluoro-3-nitrophenyl)acetamide (C8H6F2N2O3) [pubchemlite.lcsb.uni.lu]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to N-(2,6-Difluoro-3-nitrophenyl)acetamide

CAS Number: 25892-08-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2,6-Difluoro-3-nitrophenyl)acetamide, a valuable intermediate in pharmaceutical and chemical synthesis. This document collates available data on its chemical properties, outlines detailed experimental protocols for its synthesis and purification based on established methodologies for related compounds, and discusses its potential applications in drug discovery by examining the biological activities of structurally similar molecules.

Core Chemical and Physical Properties

N-(2,6-Difluoro-3-nitrophenyl)acetamide is a substituted aromatic amide. Its physical and chemical properties are summarized in the table below, based on information from chemical suppliers.[1]

| Property | Value | Reference |

| CAS Number | 25892-08-4 | [1] |

| Molecular Formula | C₈H₆F₂N₂O₃ | [1] |

| Molecular Weight | 216.14 g/mol | [1] |

| Melting Point | 148 °C | [1][2] |

| Boiling Point | 352.7 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.513 g/cm³ (Predicted) | [1] |

| Appearance | Solid (Form may vary) | [1] |

| Purity | Typically >95% | [3] |

| InChI Key | QWZBLFXPSOQZRQ-UHFFFAOYSA-N |

Synthesis and Purification

Synthesis Workflow

References

Structure Elucidation of N-(2,6-Difluoro-3-nitrophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of N-(2,6-Difluoro-3-nitrophenyl)acetamide. Due to the limited availability of published experimental data for this specific compound, this document outlines the predicted spectroscopic characteristics based on its known chemical structure and by drawing comparisons with closely related analogues. This guide serves as a practical framework for researchers undertaking the synthesis and characterization of this and similar molecules.

Chemical Structure and Properties

N-(2,6-Difluoro-3-nitrophenyl)acetamide is an aromatic compound with the molecular formula C₈H₆F₂N₂O₃.[1] Its structure consists of a 2,6-difluoro-3-nitroaniline core acylated with an acetyl group.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂N₂O₃ | PubChem[1] |

| Monoisotopic Mass | 216.03465 Da | PubChem[1] |

| Melting Point | 148°C | Career Henan Chemical Co.[2] |

| Boiling Point | 352.7°C at 760 mmHg | Career Henan Chemical Co.[2] |

| Density | 1.513 g/cm³ | Career Henan Chemical Co.[2] |

Spectroscopic Data (Predicted and Comparative)

The following sections detail the expected spectroscopic data for N-(2,6-Difluoro-3-nitrophenyl)acetamide, which are crucial for its structural confirmation.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 216.03465 Da.[1]

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 217.04193 |

| [M+Na]⁺ | 239.02387 |

| [M-H]⁻ | 215.02737 |

| [M+NH₄]⁺ | 234.06847 |

| [M+K]⁺ | 254.99781 |

| [M]⁺ | 216.03410 |

Data sourced from PubChem[1]

A logical fragmentation pathway would involve the initial loss of the acetyl group or the nitro group, which can be used to confirm the presence of these functional groups.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Comparison |

| ~8.0 - 8.5 | Triplet of doublets (td) | 1H | Ar-H (H-4) | The electron-withdrawing nitro group and adjacent fluorine will deshield this proton, leading to a downfield shift. It will be coupled to the adjacent H-5 and the two fluorine atoms. |

| ~7.2 - 7.6 | Triplet of doublets (td) | 1H | Ar-H (H-5) | This proton will be upfield relative to H-4. It will be coupled to H-4 and the fluorine at C-6. |

| ~7.5 - 8.5 | Broad singlet | 1H | N-H | The amide proton chemical shift is variable and depends on concentration and solvent. |

| ~2.2 - 2.4 | Singlet | 3H | -CH₃ | The methyl protons of the acetamide group are expected to be a singlet in this region. For comparison, the methyl protons in N-(2-Fluoro-6-nitrophenyl)acetamide appear at 2.28 ppm.[3] |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms. The presence of fluorine atoms will lead to C-F coupling, resulting in splitting of the carbon signals.

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Splitting Pattern | Assignment | Rationale/Comparison |

| ~168 - 170 | Singlet | C=O | The carbonyl carbon of the amide group. For N-(2-Fluoro-6-nitrophenyl)acetamide, this peak is at 168.9 ppm.[3] |

| ~150 - 160 | Doublet of doublets (dd) | C-F (C-2, C-6) | Carbons directly attached to fluorine will show a large one-bond C-F coupling and a smaller two-bond C-F coupling. |

| ~135 - 145 | Singlet or triplet | C-NO₂ (C-3) | The carbon attached to the nitro group. |

| ~125 - 135 | Doublet (d) | C-H (C-4) | This aromatic carbon will show coupling to the adjacent fluorine atoms. |

| ~115 - 125 | Doublet (d) | C-H (C-5) | This aromatic carbon will show coupling to the adjacent fluorine atom. |

| ~120 - 130 | Singlet or triplet | C-N (C-1) | The carbon attached to the amide nitrogen. |

| ~25 | Singlet | -CH₃ | The methyl carbon of the acetamide group. For N-(2-Fluoro-6-nitrophenyl)acetamide, this peak is at 25.4 ppm.[3] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250 - 3400 | Medium | N-H stretch (amide) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1550 | Strong | N-O asymmetric stretch (nitro group) |

| ~1520 | Strong | N-H bend (amide II) |

| ~1350 | Strong | N-O symmetric stretch (nitro group) |

| 1100 - 1300 | Strong | C-F stretch |

| ~1250 | Medium | C-N stretch |

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and characterization of N-(2,6-Difluoro-3-nitrophenyl)acetamide.

Synthesis

A plausible synthesis route involves the acetylation of 2,6-difluoro-3-nitroaniline. A general procedure, adapted from the synthesis of a similar compound[4], is as follows:

-

Dissolution: Dissolve 2,6-difluoro-3-nitroaniline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Acetylation: Add acetic anhydride to the solution. A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine or DMAP) can be used to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or under gentle reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, coupling constants, and integration.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

-

IR Spectroscopy:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups.

-

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation of N-(2,6-Difluoro-3-nitrophenyl)acetamide.

Caption: Experimental workflow from synthesis to structure confirmation.

Caption: Logical relationship of spectroscopic data to structure elucidation.

References

N-(2,6-Difluoro-3-nitrophenyl)acetamide molecular weight

An In-Depth Technical Guide to N-(2,6-Difluoro-3-nitrophenyl)acetamide

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2,6-Difluoro-3-nitrophenyl)acetamide, a chemical intermediate. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Identification

N-(2,6-Difluoro-3-nitrophenyl)acetamide is identified by the Chemical Abstracts Service (CAS) Number 25892-08-4.[1] Its molecular formula is C8H6F2N2O3.[1][2] This compound is also known by the synonym 2,6-Difluoro-3-nitroacetanilide.[1]

Physicochemical Properties

The fundamental physicochemical properties of N-(2,6-Difluoro-3-nitrophenyl)acetamide have been determined and are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 216.142 g/mol | [1] |

| Exact Mass | 216.03500 Da | [1] |

| Monoisotopic Mass | 216.03465 Da | [2] |

| Melting Point | 148°C | [1] |

| Boiling Point | 352.7°C at 760 mmHg | [1] |

| Density | 1.513 g/cm³ | [1] |

| Flash Point | 167.1°C | [1] |

| Vapor Pressure | 3.77E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.573 | [1] |

| LogP (Predicted) | 2.42760 | [1] |

| Topological Polar Surface Area (PSA) | 74.92 Ų | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of N-(2,6-Difluoro-3-nitrophenyl)acetamide are not available in the public domain search results. This compound is primarily listed as a chemical intermediate by suppliers.[1] Researchers seeking to utilize this compound would typically rely on standard organic chemistry techniques for its handling and characterization, or acquire it from a commercial source that provides a certificate of analysis.

Logical Workflow for Compound Characterization

The following diagram illustrates a general logical workflow for the characterization of a chemical intermediate such as N-(2,6-Difluoro-3-nitrophenyl)acetamide. This process ensures the identity, purity, and structure of the compound are confirmed before its use in further applications.

Caption: General workflow for chemical intermediate characterization.

References

A Technical Guide to N-(2,6-Difluoro-3-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on N-(2,6-Difluoro-3-nitrophenyl)acetamide and related compounds. Detailed experimental data and biological studies specifically for this compound are limited in the reviewed literature.

Introduction

N-(2,6-Difluoro-3-nitrophenyl)acetamide is a halogenated and nitrated aromatic organic compound. Its structure suggests potential utility as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of reactive functional groups—the nitro group and the acetamide moiety—on a difluorinated benzene ring makes it a candidate for various chemical transformations. This guide provides an overview of its chemical identity, physicochemical properties, a proposed synthetic route, and a discussion of the potential biological activities of structurally related compounds.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound is N-(2,6-Difluoro-3-nitrophenyl)acetamide . It is also known by its CAS number 25892-08-4. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-(2,6-Difluoro-3-nitrophenyl)acetamide

| Property | Value | Reference |

| CAS Number | 25892-08-4 | [1] |

| Molecular Formula | C₈H₆F₂N₂O₃ | [1] |

| Molecular Weight | 216.14 g/mol | [1] |

| Melting Point | 148 °C | [1] |

| Boiling Point | 352.7 °C at 760 mmHg | [1] |

| Density | 1.513 g/cm³ | [1] |

| Flash Point | 167.1 °C | [1] |

| Vapor Pressure | 3.77E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.573 | [1] |

Synthesis

Proposed Experimental Protocol: Acetylation of 2,6-Difluoro-3-nitroaniline

This protocol is adapted from the synthesis of structurally similar compounds.

Materials:

-

2,6-Difluoro-3-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Concentrated sulfuric acid (as catalyst)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve 2,6-Difluoro-3-nitroaniline in a minimal amount of glacial acetic acid in a round-bottom flask.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add an excess of acetic anhydride to the cooled solution with constant stirring.

-

Carefully add a few drops of concentrated sulfuric acid as a catalyst.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes and then allow it to warm to room temperature.

-

Let the reaction proceed at room temperature for several hours or until completion (monitoring by TLC is recommended).

-

Pour the reaction mixture slowly into a beaker containing crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any unreacted acids.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure N-(2,6-Difluoro-3-nitrophenyl)acetamide.

-

Dry the purified product under vacuum.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis and purification of N-(2,6-Difluoro-3-nitrophenyl)acetamide.

Potential Biological Activities and Applications

While no specific biological studies on N-(2,6-Difluoro-3-nitrophenyl)acetamide were identified, the broader class of nitrophenyl acetamides has been investigated for various pharmacological activities. These studies can provide insights into the potential applications of the title compound.

-

Antitubercular Activity: A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and evaluated for their in vitro antitubercular activities. Several of these compounds exhibited potent activity against Mycobacterium tuberculosis H₃₇Rv, with MIC values in the low microgram per milliliter range.[2] This suggests that the nitrophenylacetamide scaffold could be a promising starting point for the development of new antitubercular agents.[2]

-

Antibacterial Activity: The related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its antibacterial activity against Klebsiella pneumoniae.[3] The study indicated that this compound has good potential against this pathogen and that it may act by targeting penicillin-binding proteins.[3]

-

Antioxidant and Anti-inflammatory Activity: Other acetamide derivatives have been synthesized and tested for their antioxidant and potential anti-inflammatory activities. These studies often involve evaluating the compounds' ability to scavenge free radicals and modulate the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models.

It is important to note that these are activities of structurally related compounds, and dedicated biological evaluation of N-(2,6-Difluoro-3-nitrophenyl)acetamide is necessary to determine its specific activity profile.

Conclusion

N-(2,6-Difluoro-3-nitrophenyl)acetamide is a well-defined chemical entity with potential as a synthetic intermediate. While specific experimental data on its synthesis and biological activity are scarce in the public domain, its structural similarity to other biologically active acetamides suggests that it could be a molecule of interest for further investigation in drug discovery, particularly in the areas of antibacterial and antitubercular research. The proposed synthetic route provides a starting point for its preparation and subsequent evaluation. Further research is needed to fully characterize this compound and explore its potential applications.

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]

- 3. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Substituted Nitrophenylacetamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for substituted nitrophenylacetamides, compounds of significant interest in medicinal chemistry and materials science. The introduction of a nitro group onto the phenylacetamide scaffold offers a versatile handle for further chemical modifications and can profoundly influence the biological activity of the parent molecule. This document details key experimental protocols, presents comparative quantitative data, and illustrates relevant chemical pathways to aid in the efficient synthesis and exploration of this important class of molecules.

Core Synthetic Strategies

The synthesis of substituted nitrophenylacetamides can be broadly categorized into two main approaches: the direct nitration of a pre-existing phenylacetamide core and the formation of the acetamide bond from a nitro-substituted precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring.

Electrophilic Nitration of Phenylacetamides

A common and direct method for the synthesis of nitrophenylacetamides is the electrophilic aromatic substitution of a corresponding phenylacetamide. This method is particularly effective for producing para- and ortho-isomers, with the acetamido group being an ortho-, para-directing group.[1]

Reaction Scheme:

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to prevent over-nitration and side product formation.[1] The regioselectivity is influenced by the steric hindrance of the acetamido group, which often favors the formation of the para-isomer.[1]

N-Acetylation of Nitroanilines

An alternative and widely used strategy involves the N-acetylation of a commercially available or synthesized nitroaniline. This method provides excellent control over the position of the nitro group. The acetylation is typically achieved using acetic anhydride or acetyl chloride.

Reaction Scheme:

This approach is advantageous when the desired nitroaniline is readily accessible and allows for the synthesis of a wide variety of substituted nitrophenylacetamides with specific substitution patterns.

Multi-Step Syntheses for Complex Derivatives

For more complex substitution patterns or when the desired starting materials for direct nitration or acetylation are not available, multi-step synthetic sequences are employed. These can involve the introduction of other functional groups prior to or after the formation of the nitrophenylacetamide core. A representative example is the synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, an intermediate for the drug Nintedanib, which involves the acylation of p-nitroaniline followed by methylation.[2]

The Willgerodt-Kindler Reaction Pathway

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful tool in combinatorial chemistry for the rapid synthesis of α-aminoacyl amide derivatives.[5][6] By employing a nitro-substituted aniline or a nitro-substituted carboxylic acid as one of the components, it is possible to generate a library of diverse nitrophenylacetamides in a single step. This approach is highly valuable for generating compound libraries for drug discovery screening.

Experimental Protocols

Protocol 1: Synthesis of N-(4-nitrophenyl)acetamide via Nitration of Acetanilide

This protocol is adapted from the work of Smajlagić et al.[1]

Materials:

-

N-phenylacetamide (Acetanilide)

-

Glacial Acetic Acid (CH₃COOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

Procedure:

-

In a round-bottom flask, dissolve 6.75 g of N-phenylacetamide in 10 ml of glacial acetic acid with stirring.

-

Carefully add 10 ml of concentrated sulfuric acid and heat gently to ensure complete dissolution.

-

Cool the flask in an ice bath to 5 °C.

-

Prepare the nitrating mixture by cautiously adding 3.5 ml of concentrated nitric acid to 5 ml of concentrated sulfuric acid, and cool this mixture to 5 °C.

-

Add the cold nitrating mixture dropwise to the solution of N-phenylacetamide, ensuring the temperature is maintained below 20 °C.[1]

-

After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.

-

Pour the reaction mixture onto 50 ml of water and 30 g of crushed ice to precipitate the product.

-

Collect the crude N-(4-nitrophenyl)acetamide by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an ethanol-water mixture.

Protocol 2: Synthesis of N-(4-methoxy-3-nitrophenyl)acetamide via N-Acetylation

This protocol is based on the synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide.[7]

Materials:

-

4-methoxy-3-nitroaniline

-

Acetic Anhydride

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask, dissolve 3.36 g (20 mmol) of 4-methoxy-3-nitroaniline in 30 ml of glacial acetic acid.

-

Add 2.46 g (24 mmol) of acetic anhydride to the solution.

-

Reflux the reaction mixture for 2 hours with continuous stirring.

-

After cooling, evaporate the solvent under reduced pressure.

-

The residue is then purified by recrystallization from deionized water to yield the pure product.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various substituted nitrophenylacetamides.

Table 1: Synthesis of Nitrophenylacetamides via Nitration

| Starting Material | Product | Nitrating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) | Reference(s) |

| N-phenylacetamide | N-(4-nitrophenyl)acetamide | HNO₃/H₂SO₄ | Acetic Acid | <20 | 0.5 | 49.7 | 212-216 | [1] |

| N-(2-methoxyphenyl)acetamide | N-(2-methoxy-4-nitrophenyl)acetamide | HNO₃ | Acetic Acid | - | - | - | 153-154 | [2] |

Table 2: Synthesis of Nitrophenylacetamides via N-Acetylation

| Starting Material | Product | Acetylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) | Reference(s) |

| 4-methoxy-3-nitroaniline | N-(4-methoxy-3-nitrophenyl)acetamide | Acetic Anhydride | Acetic Acid | Reflux | 2 | - | - | [7] |

| 4-methoxy-2-nitroaniline | N-(4-methoxy-2-nitrophenyl)acetamide | Acetic Anhydride | Acetic Acid | RT | 18 | - | - | [8] |

| p-nitroaniline | 2-chloro-N-(4-nitrophenyl)acetamide | Chloroacetyl chloride | Toluene/Water | 15±5 | 2 | 93 | - | [2] |

Table 3: Characterization Data for Selected Nitrophenylacetamides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR Data (Solvent, δ ppm) | Mass Spec (m/z) | M.p. (°C) | Reference(s) |

| N-(2-nitrophenyl)acetamide | C₈H₈N₂O₃ | 180.16 | (CDCl₃) δ 10.33 (s, 1H), 8.76 (d, 1H), 8.21 (d, 1H), 7.65 (t, 1H), 7.18 (t, 1H), 2.29 (s, 3H) | - | 92-93 | [9][10] |

| N-(3-nitrophenyl)acetamide | C₈H₈N₂O₃ | 180.16 | (DMSO-d₆) δ 10.4 (s, 1H), 8.63 (s, 1H), 7.90 (d, 1H), 7.60 (t, 1H), 2.12 (s, 3H) | - | 148-154 | [11][12][13] |

| N-(4-nitrophenyl)acetamide | C₈H₈N₂O₃ | 180.16 | - | 181.1 (M+H)⁺ | 212-216 | [1][14] |

| N-(4-chloro-2-nitrophenyl)acetamide | C₈H₇ClN₂O₃ | 214.61 | (CDCl₃) δ 10.25 (s, 1H), 8.77 (d, 1H), 8.19 (s, 1H), 7.59 (d, 1H), 2.29 (s, 3H) | - | - | [10] |

| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | C₉H₉ClN₂O₃ | 228.63 | - | 229.5 (M+H)⁺ | - | [15] |

Visualizing Synthetic Pathways and Biological Relevance

Synthetic Workflow: Nitration of Phenylacetamide

Caption: Workflow for the synthesis of N-(4-nitrophenyl)acetamide.

Conceptual Signaling Pathway: Enzyme Inhibition by Nitroaromatics

Nitroaromatic compounds have been identified as inhibitors of various enzymes, a property that is being explored in drug development.[16][17] For instance, the nitro group can act as a masked electrophile, leading to covalent enzyme inhibition.[16] The diagram below illustrates a conceptual pathway of enzyme inhibition by a hypothetical nitrophenylacetamide.

Caption: Conceptual model of enzyme inhibition by a nitrophenylacetamide.

Conclusion

The synthesis of substituted nitrophenylacetamides is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The direct nitration of phenylacetamides and the N-acetylation of nitroanilines remain the most straightforward and commonly employed methods. For the generation of diverse libraries of compounds for biological screening, the Ugi four-component reaction presents a highly efficient alternative. The biological significance of the nitro group in modulating enzyme activity and other cellular processes underscores the importance of continued research into the synthesis and pharmacological evaluation of this class of compounds. This guide provides the foundational knowledge and practical protocols to facilitate further exploration in this exciting area of chemical and pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. N-(2-METHOXY-4-NITROPHENYL)ACETAMIDE | 93-27-6 [amp.chemicalbook.com]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Ugi Reaction [organic-chemistry.org]

- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]

- 7. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acetamide, N-(2-nitrophenyl)- [webbook.nist.gov]

- 10. rsc.org [rsc.org]

- 11. Acetamide, N-(3-nitrophenyl)- [webbook.nist.gov]

- 12. 3'-NITROACETANILIDE(122-28-1) 1H NMR spectrum [chemicalbook.com]

- 13. Buy 3'-Nitroacetanilide | 122-28-1 [smolecule.com]

- 14. researchgate.net [researchgate.net]

- 15. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 16. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2,6-Difluoro-3-nitrophenyl)acetamide: A Versatile Building Block for Novel Protein Degraders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. The design and synthesis of novel building blocks for these degraders are crucial for expanding the scope and refining the properties of this therapeutic class. This technical guide focuses on N-(2,6-Difluoro-3-nitrophenyl)acetamide, a promising, yet underexplored, chemical scaffold for the development of next-generation protein degraders.

This document provides a comprehensive overview of the synthesis, potential functionalization, and application of N-(2,6-Difluoro-3-nitrophenyl)acetamide as a core component in protein degrader construction. It includes detailed, representative experimental protocols for the evaluation of hypothetical degraders derived from this building block and presents illustrative data to guide researchers in their drug discovery efforts.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-(2,6-Difluoro-3-nitrophenyl)acetamide is essential for its application in drug design and synthesis.

| Property | Value | Reference |

| CAS Number | 25892-08-4 | [1][2] |

| Molecular Formula | C₈H₆F₂N₂O₃ | [1][3] |

| Molecular Weight | 216.14 g/mol | [1][3] |

| Melting Point | 148°C | [1] |

| Boiling Point | 352.7°C at 760 mmHg | [1] |

| Density | 1.513 g/cm³ | [1] |

| LogP | 2.42760 | [1] |

| Appearance | Reported as a clear solution or solid. | [1] |

Synthesis and Functionalization

The synthetic accessibility and potential for chemical modification of N-(2,6-Difluoro-3-nitrophenyl)acetamide make it an attractive starting point for the development of protein degraders.

Synthesis of N-(2,6-Difluoro-3-nitrophenyl)acetamide

Hypothetical Synthesis Protocol:

-

Starting Material: 2,6-Difluoro-3-nitroaniline.

-

Reagent: Acetic anhydride.

-

Solvent: A suitable organic solvent such as methylene chloride or glacial acetic acid.

-

Catalyst (optional): A catalytic amount of a base like dimethylaminopyridine (DMAP) or a strong acid like sulfuric acid.

-

Reaction Conditions: The mixture is typically stirred and may be heated to reflux for a period of time to drive the reaction to completion.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the final product, N-(2,6-Difluoro-3-nitrophenyl)acetamide.

Functionalization for Protein Degrader Synthesis

The key to utilizing N-(2,6-Difluoro-3-nitrophenyl)acetamide as a building block is the strategic functionalization of the molecule to allow for the attachment of a linker, which in turn will be connected to a warhead that binds the target protein. A logical and common synthetic strategy involves the reduction of the nitro group to an amine.

Reduction of the Nitro Group:

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established transformation in organic chemistry with numerous available methods.[6][7][8][9]

Commonly Used Reagents for Nitro Group Reduction:

-

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.[6][7]

-

Metal-mediated Reduction: Utilizing metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid).[6][7]

-

Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride are also effective.[6]

The choice of reducing agent will depend on the overall chemical compatibility with the difluoro-acetamide moiety.

Attachment of a Linker:

Once the nitro group is reduced to an aniline (forming N-(3-amino-2,6-difluorophenyl)acetamide), this newly formed primary amine serves as a versatile handle for linker attachment through various conjugation chemistries. The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the efficiency of ternary complex formation.

Example of Linker Conjugation:

A common method for linker attachment to an amine is through an amidation reaction. For instance, a linker with a terminal carboxylic acid can be coupled to the aniline using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

Illustrative Signaling Pathway and Mechanism of Action

A PROTAC derived from N-(2,6-Difluoro-3-nitrophenyl)acetamide would function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. The difluoro-acetamide moiety could potentially serve as a novel E3 ligase ligand or be part of the warhead for the target protein.

Experimental Protocols for Degrader Evaluation

The following protocols are provided as a guide for the experimental evaluation of a hypothetical protein degrader synthesized from N-(2,6-Difluoro-3-nitrophenyl)acetamide.

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the reduction in the levels of the target protein.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the degrader for different time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest and a primary antibody for a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the formation of the ternary complex between the POI, the degrader, and the E3 ligase.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the degrader or a vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or the POI) that is coupled to protein A/G beads.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to detect their co-precipitation.

Ubiquitination Assay

This assay confirms that the degrader induces the ubiquitination of the target protein.

Protocol:

-

Cell Treatment: Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the protein of interest.

-

Western Blot Analysis: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody to detect the presence of polyubiquitin chains on the target protein.

Cell Viability Assay

These assays determine the cytotoxic or cytostatic effects of the degrader on cells.

Common Assays:

-

MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

General Protocol:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat the cells with a serial dilution of the degrader.

-

Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Assay Reagent Addition: Add the appropriate assay reagent (MTT or CellTiter-Glo®).

-

Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Illustrative Quantitative Data

Due to the novelty of N-(2,6-Difluoro-3-nitrophenyl)acetamide as a proposed building block, specific quantitative data for a degrader derived from it is not available. The following tables present hypothetical data for a representative PROTAC, "Compound X," to illustrate how such data would be presented.

Table 1: In Vitro Degradation of Target Protein by Compound X

| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| Cell Line A | 50 | 95 |

| Cell Line B | 120 | 90 |

| Cell Line C | 75 | 98 |

| DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation percentage. |

Table 2: Ternary Complex Formation Affinity

| Assay | K_D (nM) |

| ITC (Isothermal Titration Calorimetry) | 80 |

| SPR (Surface Plasmon Resonance) | 65 |

| K_D: Dissociation constant, a measure of binding affinity. |

Table 3: Cell Viability

| Cell Line | IC₅₀ (nM) |

| Cell Line A | 150 |

| Cell Line B | 300 |

| Cell Line C | 220 |

| IC₅₀: Concentration for 50% inhibition of cell viability. |

Conclusion

N-(2,6-Difluoro-3-nitrophenyl)acetamide represents a promising and versatile starting point for the synthesis of novel protein degraders. Its chemical structure allows for straightforward functionalization, enabling its incorporation into PROTACs and potentially other targeted protein degradation modalities. While this building block is currently underexplored, the synthetic strategies and evaluative protocols outlined in this technical guide provide a solid framework for researchers to begin investigating its potential. The development of new chemical entities based on this scaffold could lead to the discovery of potent and selective protein degraders with novel pharmacological properties, further expanding the arsenal of tools available for tackling challenging diseases.

References

- 1. N-(2,6-difluoro-3-nitrophenyl)acetamide, CasNo.25892-08-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. 25892-08-4|N-(2,6-Difluoro-3-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]

- 3. PubChemLite - N-(2,6-difluoro-3-nitrophenyl)acetamide (C8H6F2N2O3) [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

physical and chemical properties of N-(2,6-Difluoro-3-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-Difluoro-3-nitrophenyl)acetamide is a substituted aromatic compound of interest as a potential intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its core physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its predicted spectral data. Due to its specific substitution pattern, including ortho-difluoro groups and a nitro functionality, this molecule presents unique characteristics relevant to synthetic chemists and drug discovery scientists. This document aims to serve as a foundational resource for researchers working with this and structurally related compounds.

Core Properties

The physical and chemical properties of N-(2,6-Difluoro-3-nitrophenyl)acetamide are summarized below. These values are a combination of reported data and estimations based on its chemical structure.

Physical and Chemical Data

| Property | Value | Source/Comment |

| CAS Number | 25892-08-4 | [1] |

| Molecular Formula | C₈H₆F₂N₂O₃ | [1] |

| Molecular Weight | 216.14 g/mol | [1] |

| Appearance | Expected to be a solid | General property of similar acetanilides |

| Melting Point | 148 °C | [1] |

| Boiling Point | 352.7 °C at 760 mmHg | [1] |

| Density | 1.513 g/cm³ | [1] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Based on structural similarity to other nitroaromatic compounds. |

| LogP | 2.42760 | Predicted value[1] |

Synthesis

The synthesis of N-(2,6-Difluoro-3-nitrophenyl)acetamide is typically achieved through the acetylation of its corresponding aniline precursor, 2,6-difluoro-3-nitroaniline. This reaction is a standard nucleophilic acyl substitution.

Experimental Protocol: Acetylation of 2,6-Difluoro-3-nitroaniline

This protocol is adapted from general procedures for the acetylation of anilines, including sterically hindered ones.

Materials:

-

2,6-Difluoro-3-nitroaniline

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., pyridine, triethylamine, or sodium acetate)

-

An inert solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or glacial acetic acid)

-

Water (deionized)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, filtration apparatus)

Procedure using Acetic Anhydride:

-

In a clean, dry round-bottom flask, dissolve 2,6-difluoro-3-nitroaniline (1.0 equivalent) in a suitable inert solvent such as dichloromethane or glacial acetic acid.

-

To this solution, add a base such as pyridine or triethylamine (1.1 to 1.5 equivalents) to act as a scavenger for the acetic acid byproduct.

-

Slowly add acetic anhydride (1.1 to 1.2 equivalents) dropwise to the stirred solution at room temperature. An ice bath can be used to control any exotherm.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, or gently heat to reflux to ensure complete reaction, especially if the aniline is sterically hindered.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

If the product precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.

-

If the product remains in the organic layer, perform a liquid-liquid extraction. Wash the organic layer successively with a dilute acid solution (e.g., 1M HCl) to remove the base, a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(2,6-Difluoro-3-nitrophenyl)acetamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Procedure using Acetyl Chloride:

-

Dissolve 2,6-difluoro-3-nitroaniline (1.0 equivalent) in an inert solvent like dichloromethane or THF in a round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

-

Add a non-nucleophilic base such as triethylamine (1.2 equivalents).

-

Cool the mixture in an ice bath (0 °C).

-

Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up the reaction as described in the acetic anhydride procedure (steps 6-10).

Spectral Analysis (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acetyl methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 8.0 - 8.5 | Multiplet | 1H | Aromatic CH | The exact chemical shift and multiplicity will depend on the coupling with the adjacent fluorine atom and the other aromatic proton. |

| ~ 7.2 - 7.6 | Multiplet | 1H | Aromatic CH | The exact chemical shift and multiplicity will depend on the coupling with the adjacent fluorine atom and the other aromatic proton. |

| ~ 2.2 - 2.4 | Singlet | 3H | -C(O)CH₃ | The methyl protons of the acetyl group are expected to be a singlet. |

| ~ 9.0 - 10.0 | Broad Singlet | 1H | -NH- | The amide proton signal may be broad and its chemical shift can vary with solvent and concentration. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show signals for the aromatic carbons and the carbonyl and methyl carbons of the acetamide group.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 168 - 172 | C=O | Carbonyl carbon of the amide. |

| ~ 150 - 160 (doublet) | C-F | Aromatic carbons directly bonded to fluorine will appear as doublets due to C-F coupling. |

| ~ 135 - 145 (doublet) | C-F | Aromatic carbons directly bonded to fluorine will appear as doublets due to C-F coupling. |

| ~ 130 - 140 | C-NO₂ | Aromatic carbon bonded to the nitro group. |

| ~ 120 - 130 | Aromatic CH | Aromatic methine carbons. |

| ~ 115 - 125 | Aromatic CH | Aromatic methine carbons. |

| ~ 24 - 26 | -C(O)CH₃ | Methyl carbon of the acetyl group. |

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 - 3400 | N-H stretch | Amide |

| ~ 1670 - 1700 | C=O stretch | Amide (Amide I band) |

| ~ 1520 - 1560 | N-O asymmetric stretch | Nitro group |

| ~ 1340 - 1380 | N-O symmetric stretch | Nitro group |

| ~ 1500 - 1550 | N-H bend | Amide (Amide II band) |

| ~ 1000 - 1400 | C-F stretch | Aryl fluoride |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum under electron ionization (EI) conditions is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Notes |

| 216 | [M]⁺ | Molecular ion |

| 174 | [M - CH₂=C=O]⁺ | Loss of ketene from the molecular ion (McLafferty rearrangement is unlikely). |

| 157 | [M - CH₃CO - O]⁺ | Loss of the acetyl and an oxygen atom. |

| 144 | [M - NO₂ - CH₂]⁺ | Loss of the nitro group and a methylene. |

| 43 | [CH₃CO]⁺ | Acetyl cation, often a prominent peak. |

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of N-(2,6-Difluoro-3-nitrophenyl)acetamide. Its structure suggests it is likely a chemical intermediate used in the synthesis of more complex molecules. However, related classes of compounds, such as fluorinated nitroaromatics, have been investigated for a range of biological activities, including as potential antimicrobial or anticancer agents. Any biological evaluation of this specific compound would represent novel research.

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the general synthetic procedure for N-(2,6-Difluoro-3-nitrophenyl)acetamide.

Conclusion

N-(2,6-Difluoro-3-nitrophenyl)acetamide is a halogenated and nitrated aromatic amide with potential as a building block in synthetic organic chemistry. This guide has provided a detailed overview of its known and predicted properties, a comprehensive synthesis protocol, and an analysis of its expected spectral characteristics. While experimental data for this specific compound is limited, the information presented here, based on established chemical principles and data from analogous structures, offers a valuable starting point for researchers. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide on the Safe Handling of N-(2,6-Difluoro-3-nitrophenyl)acetamide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of N-(2,6-Difluoro-3-nitrophenyl)acetamide. The protocols and insights contained herein are designed to foster a culture of safety and ensure the integrity of experimental work.

Compound Identification and Physicochemical Properties

N-(2,6-Difluoro-3-nitrophenyl)acetamide is a fluorinated and nitrated acetanilide derivative.[1][2] Understanding its physical and chemical properties is the foundation of a robust safety protocol. These characteristics dictate its behavior under various laboratory conditions and inform the selection of appropriate safety measures.

| Property | Value | Source |

| CAS Number | 25892-08-4 | [1] |

| Molecular Formula | C8H6F2N2O3 | [1][2] |

| Molecular Weight | 216.14 g/mol | [1] |

| Appearance | Solid (Form may vary) | [3] |

| Melting Point | 148°C | [1] |

| Boiling Point | 352.7°C at 760 mmHg | [1] |

| Density | 1.513 g/cm³ | [1] |

| Flash Point | 167.1°C | [1] |

| Storage | Keep in a dry and cool condition | [1] |

This data is compiled from chemical supplier information and databases. It should be used as a reference, with the user verifying details from their specific supplier's documentation.

Hazard Identification and Risk Assessment

While specific toxicological data for N-(2,6-Difluoro-3-nitrophenyl)acetamide is not extensively published, the hazards can be inferred from structurally similar compounds, such as other nitrophenyl and fluoro-nitroaromatic derivatives.[4][5][6][7][8][9][10] A thorough risk assessment is mandatory before any handling of this compound.

2.1 Anticipated Hazards

Based on analogous compounds, N-(2,6-Difluoro-3-nitrophenyl)acetamide is anticipated to present the following hazards under the Globally Harmonized System (GHS):[11][12]

-

Skin Irritation (Category 2): Causes skin irritation.[10][13][14]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[10][13][14]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[10][13][14]

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[8]

The presence of the nitro group on the aromatic ring suggests that, like other nitrophenols, there is a potential for more severe toxicity through prolonged or repeated exposure, potentially affecting organs like the liver and kidneys.[4][8]

2.2 Risk Assessment Workflow

A systematic risk assessment must precede any experimental work. The goal is to identify potential exposure scenarios and implement robust control measures. This process is iterative and should be reviewed whenever a procedure is modified.

Caption: A workflow for assessing and mitigating risks.

Engineering and Administrative Controls

The primary objective is to minimize exposure by controlling hazards at the source. Personal Protective Equipment (PPE) is the last line of defense.

3.1 Engineering Controls

-

Chemical Fume Hood: All manipulations of N-(2,6-Difluoro-3-nitrophenyl)acetamide powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[15] This is the most critical engineering control to prevent inhalation of airborne particulates.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[15]

-

Enclosed Balance: When weighing, using a balance with an enclosure or draft shield inside the fume hood can further minimize the dispersal of fine powders.[16]

3.2 Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for handling this compound must be available to all personnel.[17]

-

Designated Areas: Clearly mark areas where this compound is stored and handled.[16][18] This prevents cross-contamination and ensures others in the lab are aware of the potential hazard.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs and this guide.[17] Documentation of this training is essential.

-

Good Housekeeping: Maintain a clean and organized workspace.[15] Decontaminate surfaces after each use with an appropriate solvent and cleaning agent. Prevent the accumulation of dust.[5][16]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are mandatory.[17]

-

Hand Protection: Wear nitrile gloves at all times. Nitrile provides good resistance to a wide range of chemicals.[15] For prolonged work or when handling solutions, consider double-gloving. Gloves should be inspected for holes before use and changed frequently, especially if contamination is suspected.[18]

-

Eye Protection: Chemical splash goggles are required.[18] A face shield should be worn over the goggles during procedures with a higher risk of splashes or energetic reactions.[4][18]

-

Skin and Body Protection: A flame-resistant lab coat with full-length sleeves is required. Ensure clothing fully covers the body; long pants and closed-toe shoes are mandatory.[15][19]

-

Respiratory Protection: While engineering controls should be sufficient, a NIOSH-approved respirator with P100 (particulate) filters may be required for cleaning large spills or if engineering controls fail.[15] Use of a respirator requires a formal respiratory protection program.

Experimental Protocols: Safe Handling & Storage

Adherence to methodical, step-by-step protocols is crucial for safety.

5.1 Protocol: Weighing and Dispensing Solid Compound

-

Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Ensure the chemical fume hood is on and operating correctly.

-

Staging: Place a weigh boat, spatula, and the sealed container of N-(2,6-Difluoro-3-nitrophenyl)acetamide inside the fume hood on a clean, absorbent pad.[16]

-

Tare: Place the weigh boat on the analytical balance (located inside the hood) and tare it.

-

Dispensing: Open the stock container. Use a clean spatula to carefully transfer small amounts of the powder to the weigh boat.[16] Avoid creating dust by moving slowly and deliberately. Do not pour the powder directly from the bottle.[16]

-

Sealing: Once the desired mass is obtained, securely close the stock container immediately.[16]

-

Cleanup: Gently wipe the spatula with a solvent-dampened cloth. Dispose of the cloth and any contaminated absorbent pads in the designated solid chemical waste container.

-

Decontamination: Decontaminate the exterior of the stock container and the work surface within the fume hood.

5.2 Storage Requirements

-

Store N-(2,6-Difluoro-3-nitrophenyl)acetamide in a tightly sealed, clearly labeled container.[6]

-

Keep the container in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[1][8]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[20]

-

Ensure the storage area is secured and accessible only to authorized personnel.[8]

Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.[15]

6.1 Spill Response

-

Small Spill (in fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

-

Carefully scoop the material into a labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spill (outside fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors and prevent entry.

-

Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

6.2 First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[7][9] Seek medical attention if irritation develops or persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air.[9][10] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[21] Rinse the mouth with water.[9] Seek immediate medical attention.[9]

Waste Disposal

All waste containing N-(2,6-Difluoro-3-nitrophenyl)acetamide, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[20]

-

Collect waste in a clearly labeled, sealed, and appropriate container.

-

Follow all institutional, local, and national regulations for hazardous waste disposal.[8][20]

-

Never dispose of this chemical down the drain or in regular trash.[8][20]

Caption: A complete workflow from chemical receipt to disposal.

References

- 1. N-(2,6-difluoro-3-nitrophenyl)acetamide, CasNo.25892-08-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. PubChemLite - N-(2,6-difluoro-3-nitrophenyl)acetamide (C8H6F2N2O3) [pubchemlite.lcsb.uni.lu]

- 3. N-(4-Fluoro-3-nitrophenyl)acetamide | 351-32-6 [sigmaaldrich.com]

- 4. nj.gov [nj.gov]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. carlroth.com [carlroth.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 12. GHS Hazard Statements - List, Codes & Implementation | BradyCanada.ca [bradycanada.ca]

- 13. safetydecals.com [safetydecals.com]

- 14. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 15. uwlax.edu [uwlax.edu]

- 16. ehs.wisc.edu [ehs.wisc.edu]

- 17. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 18. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. tmi.utexas.edu [tmi.utexas.edu]

- 20. fishersci.com [fishersci.com]

- 21. chem-space.com [chem-space.com]

An In-depth Technical Guide to the Predicted NMR Spectra of N-(2,6-Difluoro-3-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound N-(2,6-Difluoro-3-nitrophenyl)acetamide. This information is crucial for the structural elucidation and characterization of this molecule in research and drug development settings. The guide includes predicted spectral data, standard experimental protocols for NMR data acquisition, and visualizations of the molecular structure and experimental workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for N-(2,6-Difluoro-3-nitrophenyl)acetamide. These predictions are based on established NMR principles and data from analogous structures. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, multiplicities are indicated as s (singlet), d (doublet), t (triplet), and m (multiplet), and coupling constants (J) are given in Hertz (Hz).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.2 | s | - |

| NH | ~8.0-9.0 | br s | - |

| H-4 | ~7.8-8.0 | m | |

| H-5 | ~7.4-7.6 | m |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~25 |

| C=O | ~169 |

| C-1 | ~135-140 (d) |

| C-2 | ~150-155 (dd) |

| C-3 | ~130-135 |

| C-4 | ~125-130 (t) |

| C-5 | ~120-125 (t) |

| C-6 | ~150-155 (dd) |

Experimental Protocols for NMR Spectroscopy

Obtaining high-quality NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of a small organic molecule like N-(2,6-Difluoro-3-nitrophenyl)acetamide.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can slightly influence chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.75 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shifts (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A typical spectral width for organic molecules is 0 to 220 ppm.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of N-(2,6-Difluoro-3-nitrophenyl)acetamide, with atoms numbered for reference in the NMR data tables.

Caption: Chemical structure of N-(2,6-Difluoro-3-nitrophenyl)acetamide.

NMR Experimental Workflow

The following flowchart outlines the general workflow for acquiring an NMR spectrum, from sample preparation to final data analysis.

Caption: General workflow for an NMR experiment.